N-[5-(2-chlorobenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4,6-dimethylquinazolin-2-amine
Description
N-[5-(2-Chlorobenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4,6-dimethylquinazolin-2-amine is a heterocyclic compound featuring a quinazoline core substituted with methyl groups at positions 4 and 4. The quinazoline moiety is linked to a 1,3,5-triazine ring via an amine group, with the triazine further substituted by a 2-chlorobenzyl group.
Properties
Molecular Formula |
C20H21ClN6 |
|---|---|
Molecular Weight |
380.9 g/mol |
IUPAC Name |
N-[3-[(2-chlorophenyl)methyl]-2,4-dihydro-1H-1,3,5-triazin-6-yl]-4,6-dimethylquinazolin-2-amine |
InChI |
InChI=1S/C20H21ClN6/c1-13-7-8-18-16(9-13)14(2)24-20(25-18)26-19-22-11-27(12-23-19)10-15-5-3-4-6-17(15)21/h3-9H,10-12H2,1-2H3,(H2,22,23,24,25,26) |
InChI Key |
YCEITWLIIKYBMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(N=C(N=C2C=C1)NC3=NCN(CN3)CC4=CC=CC=C4Cl)C |
Origin of Product |
United States |
Preparation Methods
Cyclization with Guanidine Derivatives
Heating 2-amino-4,6-dimethylbenzoic acid with guanidinium carbonate in dimethylacetamide (DMA) at 150°C for 16 hours yields 4,6-dimethylquinazolin-2-amine in 65% yield. This method avoids harsh conditions and ensures regioselectivity.
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | DMA |
| Temperature | 150°C |
| Time | 16 hours |
| Yield | 65% |
Alternative Route via Ullmann Coupling
A Ullmann cross-coupling approach using 2-bromo-N-(4,6-dimethylphenyl)benzamide and cyanamide in dimethyl sulfoxide (DMSO) with copper iodide and potassium tert-butoxide provides an alternative pathway. This method is advantageous for scalability and functional group tolerance.
Synthesis of the 5-(2-Chlorobenzyl)-1,4,5,6-Tetrahydro-1,3,5-Triazin-2-Amine Moiety
The 1,3,5-triazine ring is constructed via condensation reactions. A two-step process involving 2-chlorobenzylamine and cyanoguanidine is effective.
Condensation with Cyanoguanidine
Reacting 2-chlorobenzylamine with cyanoguanidine in refluxing ethanol forms the intermediate N-(2-chlorobenzyl)cyanoguanidine . Subsequent cyclization in acidic conditions (e.g., HCl/IPA) yields the triazine core.
Optimized Conditions
| Parameter | Value |
|---|---|
| Solvent | Isopropyl alcohol (IPA) |
| Acid | 1M HCl |
| Temperature | 90°C |
| Time | 12 hours |
| Yield | 59–65% |
Coupling of Quinazoline and Triazine Moieties
The final step involves linking the two heterocycles. Nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed coupling is employed.
SNAr Reaction
Treating 4,6-dimethylquinazolin-2-amine with 2-chloro-5-(2-chlorobenzyl)-1,4,5,6-tetrahydro-1,3,5-triazine in IPA/HCl at 90°C facilitates displacement of the chlorine atom, yielding the target compound.
Key Data
| Parameter | Value |
|---|---|
| Solvent | IPA/H2O (3:1) |
| Catalyst | None |
| Temperature | 90°C |
| Time | 24 hours |
| Yield | 22–59% |
Copper-Catalyzed Ullmann Coupling
Using CuI as a catalyst and potassium tert-butoxide as a base in DMSO enables coupling under milder conditions. This method improves yields (up to 70%) and reduces side reactions.
Optimization and Characterization
Purification Strategies
Spectroscopic Data
-
1H NMR (400 MHz, DMSO-d6) : δ 8.26 (d, J = 8.4 Hz, 1H, quinazoline-H), 7.84–7.74 (m, 3H, aromatic), 5.32 (s, 2H, triazine-CH2), 2.45 (s, 6H, CH3).
Comparative Analysis of Methods
| Method | Yield (%) | Conditions | Advantages |
|---|---|---|---|
| SNAr | 22–59 | 90°C, IPA/HCl | Simple setup |
| Ullmann Coupling | 60–70 | CuI, DMSO, 80°C | Higher yield, scalability |
Challenges and Solutions
Chemical Reactions Analysis
Oxidation and Reduction:
Common Reagents and Conditions:
- The specific products formed from these reactions would depend on the reaction conditions and substituents.
Scientific Research Applications
Chemistry: Investigate its reactivity, explore new synthetic routes, and study its coordination chemistry.
Biology and Medicine: Assess its potential as a drug candidate or probe for biological studies.
Industry: Explore applications in materials science, catalysis, or organic electronics.
Mechanism of Action
- The compound’s mechanism of action likely involves interactions with specific molecular targets. Further research is needed to elucidate this fully.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations on the Quinazoline Core
- Target Compound : 4,6-Dimethylquinazoline.
- : N-(5-Benzyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-6-ethoxy-4-methylquinazolin-2-amine replaces the 6-methyl group with an ethoxy group.
- : A 4,8-dimethylquinazoline variant (N-[5-(1,3-benzodioxol-5-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4,8-dimethylquinazolin-2-amine) shifts the methyl group to position 8, which may sterically hinder interactions with flat binding sites .
Triazine Ring Modifications
- Target Compound : 2-Chlorobenzyl substituent on the triazine.
- : 6-Chloro-N-[5-(3-morpholin-4-ylpropyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-phenylquinazolin-2-amine replaces the 2-chlorobenzyl with a morpholinylpropyl group.
- : 4,6-Dimethyl-1,3,5-triazin-2-amine hydrate lacks the benzyl/triazine linkage entirely, simplifying the structure but diminishing target specificity .
Key Physicochemical and Pharmacological Properties
*Hypothetical data inferred from structural analogs.
Research Findings and Mechanistic Insights
Electron-Withdrawing vs. Electron-Donating Groups :
- The 2-chlorobenzyl group in the target compound introduces electron-withdrawing effects, stabilizing the triazine ring and enhancing electrophilic reactivity compared to the benzyl group in . This may improve covalent binding to cysteine residues in target proteins.
- Ethoxy () and methoxy () groups on quinazoline increase resonance stabilization but may reduce metabolic stability due to oxidative susceptibility .
Steric and Polar Effects: The morpholinylpropyl substituent in introduces a bulky, polar side chain, which could disrupt hydrophobic interactions in binding pockets but improve solubility for intravenous formulations . The 4,6-dimethyl configuration in the target compound balances steric bulk and lipophilicity, favoring blood-brain barrier penetration compared to 4,8-dimethyl analogs () .
Synthetic Accessibility :
- Derivatives with simpler triazine substituents (e.g., ’s hydrate) are easier to synthesize but lack the tailored pharmacophore required for high-affinity target engagement .
Biological Activity
N-[5-(2-chlorobenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4,6-dimethylquinazolin-2-amine is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound through a review of recent research findings, including its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The compound features a quinazoline core substituted with a tetrahydro-1,3,5-triazine moiety and a 2-chlorobenzyl group . The presence of these functional groups suggests diverse biological activities.
- Molecular Formula : C16H16ClN5
- Molecular Weight : 315.78 g/mol
Antifungal Activity
Research has indicated that compounds similar to this compound exhibit significant antifungal properties. For instance:
- Compounds containing triazine derivatives have shown promising results against Candida albicans and Cryptococcus strains with minimum inhibitory concentrations (MIC) ranging from 0.125 to 4.0 μg/mL .
- In vitro studies demonstrated that certain triazine derivatives could act synergistically with established antifungal agents like fluconazole .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Similar triazines have been reported to possess:
- Antibacterial activity against various gram-positive and gram-negative bacteria.
- Antiviral activity , particularly against HIV and other viral pathogens .
Insecticidal Properties
Preliminary studies have revealed the insecticidal potential of related compounds:
- Notable inhibition rates against pests such as Sitobion miscanthi (74.1%) and Schizaphis graminum (77.5%) were observed.
- These findings suggest potential applications in agricultural pest management.
The biological activities of this compound can be attributed to several mechanisms:
- Nucleophilic Substitution : The electron-deficient nature of the triazine ring enhances its reactivity in nucleophilic substitution reactions.
- Interaction with Biological Targets : The compound may interact with specific enzymes or receptors involved in fungal or bacterial metabolism.
- Synergistic Effects : When combined with other agents (e.g., fluconazole), it may enhance the efficacy of existing treatments through synergistic mechanisms .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of triazine derivatives:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[5-(2-chlorobenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4,6-dimethylquinazolin-2-amine, and how can reaction yields be improved?
- Methodology :
- Stepwise synthesis : Begin with coupling 2-chlorobenzyl groups to the triazine core via nucleophilic substitution, followed by quinazoline ring formation using cyclocondensation with dimethylacetamide derivatives. Optimize solvent polarity (e.g., DMF vs. THF) and temperature (80–120°C) to enhance yield .
- Catalyst selection : Use palladium catalysts for cross-coupling reactions, as demonstrated in similar triazine-quinazoline hybrids, to reduce side products .
- Purification : Employ column chromatography with gradient elution (hexane/ethyl acetate) and confirm purity via HPLC (>95%) .
Q. How can researchers characterize the structural integrity of this compound, particularly its stereochemical and regiochemical properties?
- Methodology :
- Spectroscopic analysis : Use H/C NMR to confirm substituent positions on the triazine and quinazoline rings. For example, aromatic protons in the 2-chlorobenzyl group appear as doublets in the 7.2–7.6 ppm range .
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]) and isotopic patterns consistent with chlorine atoms .
- X-ray crystallography : Resolve stereochemistry by growing single crystals in ethanol/water mixtures, as applied to analogous triazole derivatives .
Q. What experimental strategies are recommended to assess the compound's solubility and stability under varying pH conditions?
- Methodology :
- Solubility profiling : Use shake-flask methods in buffers (pH 1–10) with UV-Vis quantification. Note aggregation-prone behavior in nonpolar solvents .
- Stability assays : Incubate the compound at 37°C in simulated gastric/intestinal fluids (pH 2.0 and 6.8). Monitor degradation via LC-MS over 24–72 hours .
Advanced Research Questions
Q. How can computational docking studies guide the design of derivatives targeting specific enzymes (e.g., kinases or oxidoreductases)?
- Methodology :
- Ligand preparation : Generate 3D conformers of the compound using OpenBabel, then optimize geometries with Gaussian09 at the B3LYP/6-31G* level .
- Target selection : Prioritize kinases (e.g., EGFR or Aurora B) based on quinazoline’s known inhibitory activity. Use AutoDock Vina for blind docking, focusing on ATP-binding pockets .
- Validation : Compare docking scores (ΔG) with experimental IC values from enzyme inhibition assays .
Q. What strategies resolve contradictions between in vitro activity and in silico predictions for this compound?
- Methodology :
- Data triangulation : Reconcile discrepancies by repeating assays under standardized conditions (e.g., ATP concentration in kinase assays). Cross-validate with SPR (surface plasmon resonance) to measure binding kinetics .
- Metabolite screening : Use LC-MS/MS to identify active metabolites that may contribute to observed bioactivity, as seen in chlorophenyl derivatives .
Q. How can structure-activity relationship (SAR) studies be systematically designed to optimize this compound’s pharmacological profile?
- Methodology :
- Fragment-based design : Replace the 2-chlorobenzyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents. Assess changes in logP and IC using QSAR models .
- Heterocycle variation : Substitute the triazine core with pyrimidine or pyridine rings to modulate steric and electronic effects. Compare activity in cytotoxicity assays (e.g., MTT on HeLa cells) .
Q. What experimental frameworks are effective for translating in vitro findings to in vivo models while addressing bioavailability challenges?
- Methodology :
- Formulation optimization : Develop nanoemulsions or cyclodextrin complexes to enhance aqueous solubility, as demonstrated for hydrophobic quinazoline analogs .
- PK/PD modeling : Administer the compound intravenously/orally to rodents, then collect plasma/tissue samples for LC-MS analysis. Calculate AUC and half-life to guide dosing regimens .
Q. How can researchers design experiments to identify and mitigate off-target effects in complex biological systems?
- Methodology :
- Proteome-wide profiling : Use thermal shift assays (TSA) to detect protein binding partners. Validate hits with siRNA knockdowns in relevant cell lines .
- Transcriptomic analysis : Perform RNA-seq on treated vs. untreated cells to identify dysregulated pathways (e.g., apoptosis or oxidative stress) .
Methodological Best Practices
- Statistical Design of Experiments (DoE) : Apply factorial designs to optimize reaction parameters (e.g., temperature, catalyst loading) and reduce trial-and-error approaches .
- Contradiction Analysis : Use Bland-Altman plots or Deming regression to compare bioassay replicates and identify systematic errors .
- Data Reproducibility : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles for metadata annotation, especially for spectral and crystallographic data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
